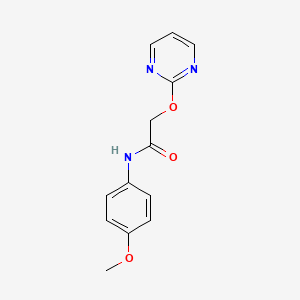

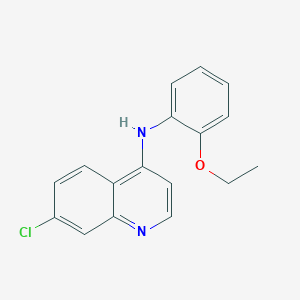

N-(4-甲氧基苯基)-2-(2-嘧啶氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(4-methoxyphenyl)-2-(2-pyrimidinyloxy)acetamide involves multiple steps, including the use of key intermediates like methyl 3-methoxy-5-methylbenzoate. These processes are designed to attach different aryloxy groups to the pyrimidine ring, aiming to explore their potential anticancer activities (Al-Sanea et al., 2020). Another approach involves the green synthesis of related compounds using novel catalytic systems to improve efficiency and selectivity (Vavasori et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-methoxyphenyl)-2-(2-pyrimidinyloxy)acetamide has been elucidated through techniques such as X-ray diffraction analysis. These studies provide insights into the crystallographic arrangement and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Sharma et al., 2018).

Chemical Reactions and Properties

Research on N-(4-methoxyphenyl)-2-(2-pyrimidinyloxy)acetamide and similar compounds has uncovered a range of chemical reactions, including acetylation, formylation, and reactions with various amines. These reactions lead to the formation of Schiff bases and other heterocyclic compounds, highlighting the compound's versatility in synthesizing diverse chemical entities with potential biological activity (Farouk et al., 2021).

科学研究应用

抗癌研究

N-(4-甲氧基苯基)-2-(2-嘧啶氧基)乙酰胺衍生物在抗癌研究中显示出巨大的潜力。Al-Sanea 等人 (2020) 的一项研究重点关注某些衍生物的合成及其对多种癌细胞系的体外细胞毒活性。该研究旨在通过将不同的芳氧基团连接到嘧啶环上来发现新的抗癌剂。一种化合物对多种癌细胞系表现出明显的癌细胞生长抑制,包括 HOP-92、NCI-H226、SNB-75、A498、SN12C、UO-31、T-47D 和 MDA-MB-468。这突出了该化合物作为开发新抗癌疗法的基础的潜力 (Al-Sanea、Parambi、Shaker、Elsherif、Elshemy、Bakr、Al-Warhi、Gamal 和 Abdelgawad,2020)。

放射性药物开发

另一个重要的应用是在影像学中放射性药物的开发。Dollé 等人 (2008) 报告了 [18F]PBR111 的放射合成,这是一种用于通过 PET 成像转运蛋白 (18 kDa) 的选择性放射性配体。该研究证明了该化合物在合成 DPA-714 中的用途,DPA-714 经过设计,带有用于标记氟-18 的氟原子。这使得能够使用正电子发射断层扫描 (PET) 进行体内成像,展示了该化合物在医学影像和诊断中的用途 (Dollé、Hinnen、Damont、Kuhnast、Fookes、Pham、Tavitian 和 Katsifis,2008)。

染料生产中的绿色合成

在绿色化学的背景下,张群峰 (2008) 探索了催化加氢在偶氮分散染料生产中的重要中间体 N-(3-氨基-4-甲氧基苯基)乙酰胺的绿色合成。该研究利用新型 Pd / C 催化剂,重点介绍了一种生产染料制造关键中间体的环保方法,为可持续的工业流程做出贡献 (张群峰,2008)。

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-pyrimidin-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-18-11-5-3-10(4-6-11)16-12(17)9-19-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAUVQQOLOAWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![8-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5508687.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)